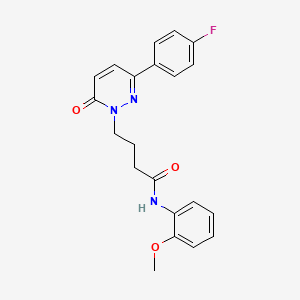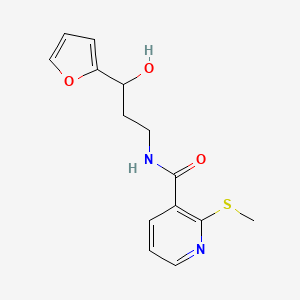
N-(3-(furan-2-yl)-3-hydroxypropyl)-2-(methylthio)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(furan-2-yl)-3-hydroxypropyl)-2-(methylthio)nicotinamide, also known as Furanone C-30, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of nicotinamide derivatives, which have been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Applications De Recherche Scientifique
Antiprotozoal Activity
Research has demonstrated that certain nicotinamide derivatives, including those similar to N-(3-(furan-2-yl)-3-hydroxypropyl)-2-(methylthio)nicotinamide, exhibit significant antiprotozoal activity. Compounds like 6-[5-(4-amidinophenyl)furan-2-yl]nicotinamidine have shown in vitro and in vivo efficacy against Trypanosoma b.rhodesiense and Plasmodium falciparum, indicating potential applications in treating diseases like sleeping sickness and malaria (Ismail et al., 2003).
Corrosion Inhibition
Nicotinamide derivatives have been found to act as effective corrosion inhibitors, especially for mild steel in acidic environments. This is attributed to their adsorption behavior and ability to suppress both anodic and cathodic processes in corrosion reactions. Such applications are valuable in industrial settings to protect metal surfaces (Chakravarthy et al., 2014).
Enzymatic and Biochemical Studies
Nicotinamide derivatives are key in studying enzymes like Nicotinamide N-methyltransferase (NNMT), which plays a significant role in metabolic pathways and is linked to various cancers. Understanding the structural basis of substrate recognition in NNMT and its inhibition is crucial for therapeutic developments in cancer and metabolic diseases (Peng et al., 2011).
Metabolic Regulation
Nicotinamide derivatives are implicated in regulating hepatic nutrient metabolism. NNMT, for instance, influences metabolic pathways significantly, and its expression correlates with various metabolic parameters. Understanding these mechanisms can offer insights into metabolic disease therapies (Hong et al., 2015).
Development of Inhibitors
The development of inhibitors for enzymes like NNMT, which involve nicotinamide derivatives, is a significant area of research. These inhibitors have potential applications in treating diseases where NNMT is overexpressed, such as certain cancers and metabolic disorders (Gao et al., 2019).
Epigenetic Implications
Nicotinamide derivatives, through their interaction with enzymes like NNMT, have been found to cause epigenetic changes in cancer cells, thus affecting tumor development and progression. This link between metabolic enzymes and epigenetic changes is crucial for understanding cancer biology (Ulanovskaya et al., 2013).
Propriétés
IUPAC Name |
N-[3-(furan-2-yl)-3-hydroxypropyl]-2-methylsulfanylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-20-14-10(4-2-7-16-14)13(18)15-8-6-11(17)12-5-3-9-19-12/h2-5,7,9,11,17H,6,8H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFFNWAYWGJKFJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NCCC(C2=CC=CO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

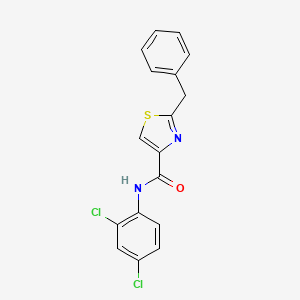
![8-(4-ethoxyphenyl)-7-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2885254.png)
![Ethyl 3-[(4-fluorosulfonylphenyl)sulfonylamino]-1-methylpyrazole-4-carboxylate](/img/structure/B2885255.png)
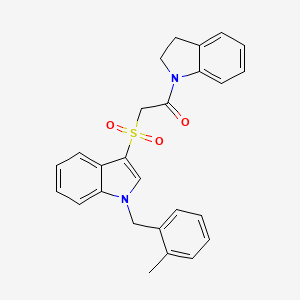
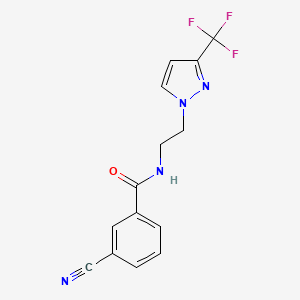
![N-(3,5-dimethoxyphenyl)-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2885259.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide](/img/structure/B2885260.png)
![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfanylbenzamide](/img/structure/B2885261.png)
![N-(3-chlorophenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2885263.png)
![1-[(3,5-dimethylphenyl)sulfonyl]-N-(4-fluorobenzyl)-3-methylpiperidine-3-carboxamide](/img/structure/B2885264.png)
![4-{[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-(2-phenylethyl)piperazine-2,6-dione](/img/structure/B2885267.png)
![N-(3,5-dimethylphenyl)-4-{[2-(4-fluorophenyl)pyrimidin-4-yl]oxy}benzamide](/img/structure/B2885269.png)
![5-ethyl-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2885271.png)
